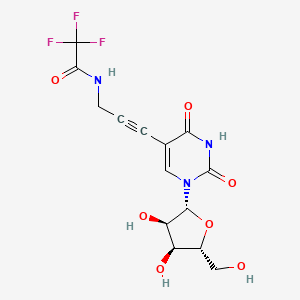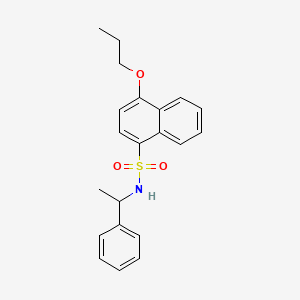
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide
Übersicht
Beschreibung
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide, also known as PPNAS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. PPNAS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of ion channels and modulation of G protein-coupled receptors. This compound has been shown to bind to the TRPV1 ion channel and prevent its activation by capsaicin, a compound that causes pain and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors by binding to their allosteric sites and altering their conformation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of ion channels, modulation of G protein-coupled receptors, and the induction of apoptosis in cancer cells. This compound has been shown to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide has several advantages for use in lab experiments, including its potency and selectivity for ion channels and G protein-coupled receptors. This compound has also been shown to be relatively stable and easy to synthesize. However, this compound does have some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. Additionally, this compound could be used as a tool for investigating the role of ion channels and G protein-coupled receptors in various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other biological processes. This compound has been shown to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-15-25-20-13-14-21(19-12-8-7-11-18(19)20)26(23,24)22-16(2)17-9-5-4-6-10-17/h4-14,16,22H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOBXRDXWZTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



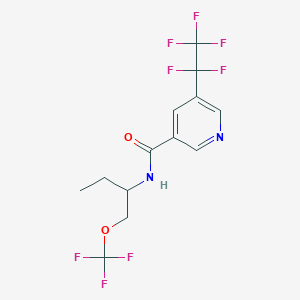

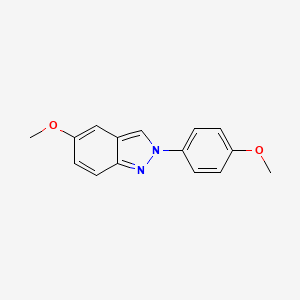

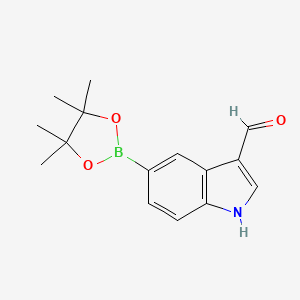

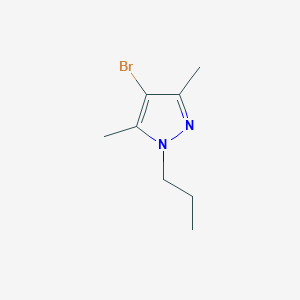
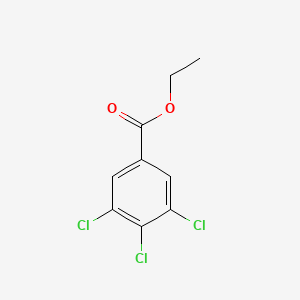
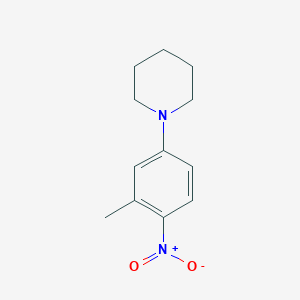

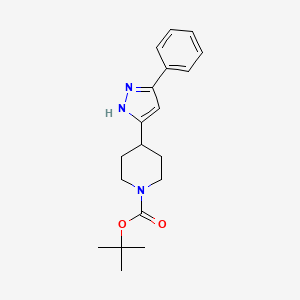
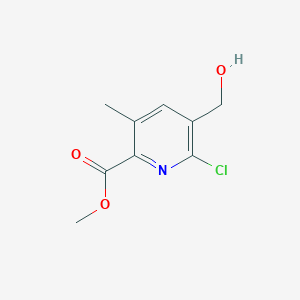
![N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B3221167.png)
